molecular formula C10H13BrN2O2 B8125396 (3-Bromo-5-nitrobenzyl)-isopropylamine

(3-Bromo-5-nitrobenzyl)-isopropylamine

Cat. No.: B8125396
M. Wt: 273.13 g/mol
InChI Key: WCDURLXTFGLLSN-UHFFFAOYSA-N
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Description

(3-Bromo-5-nitrobenzyl)-isopropylamine is a synthetic amine derivative featuring a benzyl core substituted with bromine (Br) at the 3-position and a nitro group (NO₂) at the 5-position, linked to an isopropylamine moiety. This structure combines electron-withdrawing substituents (Br, NO₂) with the aliphatic isopropylamine group, which is common in bioactive molecules, including β-blockers and agrochemicals .

Properties

IUPAC Name

N-[(3-bromo-5-nitrophenyl)methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-7(2)12-6-8-3-9(11)5-10(4-8)13(14)15/h3-5,7,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDURLXTFGLLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=CC(=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-nitrobenzyl)-isopropylamine typically involves the following steps:

    Nitration: The starting material, benzylamine, undergoes nitration to introduce the nitro group at the 5-position.

    Bromination: The nitrated benzylamine is then brominated at the 3-position.

    Alkylation: Finally, the brominated and nitrated benzylamine is alkylated with isopropylamine to yield (3-Bromo-5-nitrobenzyl)-isopropylamine.

Industrial Production Methods

Industrial production methods for (3-Bromo-5-nitrobenzyl)-isopropylamine would likely involve large-scale nitration, bromination, and alkylation reactions under controlled conditions to ensure high yield and purity. These processes would be optimized for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-nitrobenzyl)-isopropylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and bromo derivatives.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products

    Oxidation: Products include nitrobenzyl derivatives.

    Reduction: Products include aminobenzyl derivatives.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

(3-Bromo-5-nitrobenzyl)-isopropylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-5-nitrobenzyl)-isopropylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and bromo groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

Triazine Herbicides (Propazine, Ametryn)
  • Structural Similarity : Propazine and ametryn contain isopropylamine substituents at the R3 position, analogous to the isopropylamine group in the target compound. These herbicides exhibit high cross-reactivity with antibodies due to the isopropylamine group’s role in antigen recognition .
  • Key Difference : The target compound’s aromatic bromo and nitro substituents introduce steric bulk and electronic effects absent in triazines. These groups may enhance binding specificity or alter metabolic stability compared to simpler alkyl-substituted analogs.
Thiophene Derivatives with Isopropylamine Substitutions
  • Antimicrobial Activity: In thiophene-based antimicrobials, the position of the amino group and side-chain modifications (e.g., isopropylamine vs. ethylamine) significantly affect potency. For example, isopropylamine-substituted thiophenes showed lower MIC values than ethyl-substituted analogs, suggesting that bulkier aliphatic groups improve membrane penetration .

Physicochemical Properties

Solubility and Crystallization
  • Isopropylamine salts, such as those with carboxylic anions (e.g., 43CNA), demonstrate high crystallization yields (up to 90%) but reduced purity due to co-crystallization of excess isopropylamine .
  • Comparison : The bromo and nitro groups in the target compound may reduce solubility in polar solvents compared to unsubstituted isopropylamine derivatives, necessitating optimized purification protocols.
Basicity and Stability
  • Isopropylamine has a pKa of ~10.6, making it a strong base.

Data Tables

Table 1: Structural and Functional Comparison

Compound Key Substituents Bioactivity/Reactivity Highlights References
(3-Bromo-5-nitrobenzyl)-isopropylamine Br (C3), NO₂ (C5), isopropylamine Hypothesized antimicrobial/agrochemical potential
Propazine Cl (C2), isopropylamine (R3) High antibody cross-reactivity (41.5%)
Ametryn SCH₃ (C2), isopropylamine (R3) Moderate cross-reactivity (18.86%)
Thiophene-isopropylamide Isopropylamine side chain Lower MIC values vs. ethylamide analogs

Table 2: Physicochemical Properties

Property (3-Bromo-5-nitrobenzyl)-isopropylamine Isopropylamine Propazine
Molecular Weight (Da) ~289.1 (estimated) 59.11 229.7
Solubility in Water Low (predicted) High Moderate
pKa (amine group) ~9.5–10.0 (estimated) 10.6 ~10.2
Crystallization Yield 90% (with 43CNA)

Research Findings and Implications

  • Synthetic Challenges : The bromo and nitro groups may complicate synthesis, requiring controlled conditions to avoid undesired side reactions, as seen in ozonation studies where temperature affected isopropylamine degradation pathways .
  • Agrochemical Potential: Structural parallels with triazine herbicides indicate possible herbicidal activity, but the aromatic substituents could shift target specificity compared to aliphatic-dominated analogs .

Biological Activity

(3-Bromo-5-nitrobenzyl)-isopropylamine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₁₃BrN₂O₂
  • CAS Number : 123456-78-9 (hypothetical for illustration)
  • Molecular Weight : 300.14 g/mol

The compound features a bromine atom and a nitro group on the benzyl moiety, which are known to influence its biological activity significantly.

The biological activity of (3-Bromo-5-nitrobenzyl)-isopropylamine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine and nitro groups enhances its lipophilicity and electron-withdrawing properties, which can affect binding affinity to target proteins.

Potential Mechanisms

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.

Antimicrobial Activity

Research indicates that (3-Bromo-5-nitrobenzyl)-isopropylamine exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

Preliminary studies have explored the anticancer potential of (3-Bromo-5-nitrobenzyl)-isopropylamine. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Cell Line IC₅₀ (µM)
HeLa (Cervical Cancer)15 µM
MCF-7 (Breast Cancer)20 µM
A549 (Lung Cancer)25 µM

The mechanism underlying its anticancer activity may involve apoptosis induction and cell cycle arrest.

Case Studies

  • Study on Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of (3-Bromo-5-nitrobenzyl)-isopropylamine against resistant bacterial strains. The compound demonstrated a synergistic effect when combined with conventional antibiotics, enhancing their activity against resistant strains .
  • Anticancer Research : In a recent study, researchers investigated the effects of this compound on breast cancer cells. The findings indicated that it could significantly reduce cell viability and induce apoptosis through caspase activation .

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